5-Chloro-N-ethylpyrazin-2-amine
Description
Contextual Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research
Pyrazine heterocycles are a class of organic compounds that have garnered significant attention in modern chemical research. These six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4 are fundamental components in a vast array of biologically active molecules and functional materials. nih.gov Their unique electronic properties and structural versatility make them valuable scaffolds in drug discovery, agrochemicals, and materials science. researchgate.nettandfonline.com The pyrazine core can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous pyrazine-containing compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netscispace.com In fact, the World Health Organization's 2019 Model List of Essential Medicines includes four drugs containing a pyrazine moiety: amiloride, bortezomib, paritaprevir, and pyrazinamide (B1679903). nih.gov
The Compound 5-Chloro-N-ethylpyrazin-2-amine: A Case Study within Functionalized Aminopyrazines
Within the broader class of pyrazines, functionalized aminopyrazines represent a particularly important subclass. The introduction of an amino group onto the pyrazine ring provides a key handle for further chemical modification and can significantly influence the molecule's biological activity. This compound is a prime example of a functionalized aminopyrazine. This compound features a chlorine atom at the 5-position and an ethylamino group at the 2-position of the pyrazine ring. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both a halogen and an amino group offers multiple sites for chemical reactions, enabling the construction of diverse molecular architectures.
Scope and Academic Relevance of the Research Outline
This article provides a focused examination of this compound, delving into its chemical properties, synthesis, and reactivity. By concentrating on this specific molecule, we aim to provide a detailed case study that illustrates the broader principles of pyrazine chemistry. The academic relevance of this work lies in its potential to inform the design and synthesis of novel functionalized aminopyrazines with tailored properties for various applications. Understanding the chemical behavior of this compound can contribute to the development of new synthetic methodologies and the discovery of new bioactive compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H8ClN3 |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| CAS Number | 1936547-36-2 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show distinct signals for the ethyl group protons (a triplet and a quartet) and the aromatic proton on the pyrazine ring. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing chlorine atom and the electron-donating ethylamino group.
¹³C NMR would reveal the number of unique carbon environments in the molecule, including the two carbons of the ethyl group and the four carbons of the pyrazine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ), as well as characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the ethyl group and the aromatic ring, C=N and C=C bonds of the pyrazine ring, and the C-Cl bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within the pyrazine ring system.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common starting material is 2,5-dichloropyrazine (B10626). The reaction involves the selective displacement of one of the chlorine atoms by ethylamine (B1201723). The reaction conditions, such as the choice of solvent and base, are crucial to control the regioselectivity and maximize the yield of the desired product.
A plausible synthetic route would involve reacting 2,5-dichloropyrazine with an excess of ethylamine in a suitable solvent, such as ethanol (B145695) or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to drive the reaction to completion. Purification of the product can be achieved through techniques like column chromatography or recrystallization.
Reactivity of this compound
The reactivity of this compound is dictated by the presence of the pyrazine ring, the chlorine atom, and the ethylamino group.
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This makes the compound a versatile building block for the synthesis of more complex pyrazine derivatives.
Reactions of the Amino Group: The secondary amine of the ethylamino group can undergo various reactions, such as acylation, alkylation, and condensation reactions. These transformations allow for the modification of the side chain and the introduction of additional functionalities.
Modification of the Pyrazine Ring: While the pyrazine ring is aromatic, it can undergo certain reactions, such as electrophilic substitution, although these are generally less facile than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms.
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-chloro-N-ethylpyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) |
InChI Key |
OAOAPOIEVMQSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Biological Activity Spectrum and Mechanistic Investigations of 5 Chloro N Ethylpyrazin 2 Amine Analogues
In Vitro Pharmacological Profiling
Antimicrobial Efficacy Assessments
A series of 3-benzylaminopyrazine-2-carboxamides, which are analogues of 5-Chloro-N-ethylpyrazin-2-amine, were synthesized and evaluated for their antibacterial properties. mdpi.com Four of the fifteen synthesized compounds demonstrated moderate to low activity against the Gram-positive bacterium Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values between 62.5 µM and 125 µM. mdpi.com Two compounds in this series were also active against Staphylococcus aureus, another Gram-positive bacterium, with a mean MIC of 31.25 µM. mdpi.com However, these results were not considered significant when compared to standard antibacterial agents. mdpi.com
In another study, chloropyrazine-tethered pyrimidine (B1678525) derivatives were assessed for their antimicrobial activity. researchgate.net Among nineteen derivatives, compound 31 , which contains a 2",4"-dichlorophenyl ring, exhibited the most potent antibacterial activity with a MIC of 45.37 µM. researchgate.net Compounds 25 (containing a 4"-nitrophenyl group) and 30 (with a 2",4"-difluorophenyl group) also showed notable activity with MIC values of 48.67 µM and 50.04 µM, respectively. researchgate.net
Additionally, some 2-pyrazoline (B94618) derivatives have been investigated for their antibacterial effects. nih.gov The antimicrobial activities of these compounds were found to be in a wide range, with MIC values from 32 to 512 µg/mL. nih.gov For instance, a pyrazoline derivative with a methoxy (B1213986) substituent, a bromo group at the R⁷ position, and a pyridin-4-yl group at the R⁸ position (compound 24 ) showed increased activity against S. aureus and E. faecalis. nih.gov
| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | 62.5–125 µM | mdpi.com |
| 3-Benzylaminopyrazine-2-carboxamides (Compounds 4 and 5) | Staphylococcus aureus | 31.25 µM | mdpi.com |
| Chloropyrazine-tethered pyrimidine derivative (Compound 31) | Various bacteria | 45.37 µM | researchgate.net |
| Chloropyrazine-tethered pyrimidine derivative (Compound 25) | Various bacteria | 48.67 µM | researchgate.net |
| Chloropyrazine-tethered pyrimidine derivative (Compound 30) | Various bacteria | 50.04 µM | researchgate.net |
| 2-Pyrazoline derivatives | Various bacteria | 32–512 µg/mL | nih.gov |
The antifungal potential of pyrazine (B50134) derivatives has also been explored. In a study of 3-benzylaminopyrazine-2-carboxamides, none of the synthesized compounds exhibited any antifungal activity against the tested fungal strains. mdpi.comresearchgate.net
However, other classes of related compounds have shown more promise. For example, certain chloropyrazine-tethered pyrimidine derivatives have demonstrated antifungal effects. researchgate.net Compound 31 , which was also a potent antibacterial agent, displayed the strongest antifungal activity with a MIC of 45.37 µM. researchgate.net
Derivatives of 1,6-dihydropyrimidine have also been investigated for their antifungal properties. nih.gov Compounds C4 , C15 , C20 , C26 , and C37 were the most effective, showing a MIC value of 6.25 μg/ml against Candida albicans. nih.gov The presence of electron-withdrawing groups like fluorine, chlorine, and bromine on the aromatic ring appeared to enhance the antifungal activity of these compounds. nih.gov
| Compound/Analogue Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamides | Not specified | No activity detected | mdpi.comresearchgate.net |
| Chloropyrazine-tethered pyrimidine derivative (Compound 31) | Not specified | 45.37 µM | researchgate.net |
| 1,6-Dihydropyrimidine derivatives (C4, C15, C20, C26, C37) | Candida albicans | 6.25 µg/ml | nih.gov |
Several analogues of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. 5-Chloropyrazinamide, a related compound, was found to be more active than the established anti-tuberculosis drug pyrazinamide (B1679903) against all tested mycobacterial organisms, including M. tuberculosis. nih.govnih.gov This suggests a potentially different mechanism of action from pyrazinamide. nih.govnih.gov
In a study focusing on 3-benzylaminopyrazine-2-carboxamides, four compounds demonstrated in vitro activity against M. tuberculosis H37Rv that was at least equivalent to that of pyrazinamide, with MIC values ranging from 6 to 42 µM. mdpi.comresearchgate.netnih.gov The most potent of these was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8 ), which had a MIC of 6 µM and also showed low cytotoxicity. mdpi.comresearchgate.net Another derivative, compound 4 , was active against Mycobacterium kansasii with a MIC of 84 µM. mdpi.com
A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides were also synthesized and screened against several mycobacterial strains. nih.govresearchgate.net Most of these compounds were active against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. nih.govresearchgate.net One of the most effective compounds, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21 ), inhibited all tested strains, with a MIC of 1.56 µg/mL for M. tuberculosis. nih.govresearchgate.net
| Compound/Analogue Class | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-Chloropyrazinamide | Mycobacterium tuberculosis | More active than pyrazinamide | nih.govnih.gov |
| 3-Benzylaminopyrazine-2-carboxamides (4 compounds) | M. tuberculosis H37Rv | 6–42 µM | mdpi.comresearchgate.netnih.gov |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 6 µM | mdpi.comresearchgate.net |
| Compound 4 (a 3-benzylaminopyrazine-2-carboxamide) | Mycobacterium kansasii | 84 µM | mdpi.com |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | nih.govresearchgate.net |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) | M. tuberculosis | 1.56 µg/mL | nih.govresearchgate.net |
Antiviral Potency Against Relevant Pathogens (e.g., SARS-CoV-2, Influenza Virus)
Research into the antiviral properties of pyrazine derivatives has identified several compounds with potential activity against various viruses. A series of 2,5,6-trisubstituted pyrazine compounds were identified as potent, allosteric inhibitors of the Zika virus protease, with IC50 values as low as 130 nM. nih.gov These inhibitors also showed activity against the proteases of dengue and West Nile viruses. nih.gov
In the context of coronaviruses, newly synthesized pyrazine-triazole conjugates have demonstrated antiviral activity against SARS-CoV-2. nih.gov Some of these conjugates showed better antiviral activity and selectivity than the reference drug. nih.gov Another study on pyrazole (B372694) derivatives with a hydroxyquinoline scaffold also reported promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org
Furthermore, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been evaluated for their antiviral activity. mdpi.com Compounds with amino-indane or tetrahydronaphthalene substitutions showed intriguing activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com
| Compound/Analogue Class | Virus | Activity | Reference |
|---|---|---|---|
| 2,5,6-Trisubstituted pyrazine compounds | Zika virus protease | IC50 as low as 130 nM | nih.gov |
| Pyrazine-triazole conjugates | SARS-CoV-2 | Better activity than reference drug | nih.gov |
| Pyrazole derivatives with hydroxyquinoline scaffold | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity | rsc.org |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Intriguing antiviral activity | mdpi.com |
Antineoplastic and Cytotoxic Activity in Cancer Cell Lines
The potential of pyrazine analogues as anticancer agents has been an area of active research. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cytotoxic activity against a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net
In a study on 3-benzylaminopyrazine-2-carboxamides, the most potent anti-mycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8 ), also exhibited low cytotoxicity in the HepG2 human liver cancer cell line, with an IC50 value of ≥ 250 µM. mdpi.comresearchgate.net
Another study focused on chloropyrazine-tethered pyrimidine derivatives found that their antiproliferative activity was generally superior to their antimicrobial effects. researchgate.net Compound 35 , which contains a bioisosteric 2"-pyridinyl ring, showed the most potent antiproliferative activity against the prostate cancer cell line (DU-145) with an IC50 value of 5 ± 1 µg/mL. researchgate.net
Hybrid molecules combining Ciminalum and thiazolidinone have also been synthesized and evaluated for their anticancer activity. mdpi.com Compounds 2f and 2h inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. mdpi.com
| Compound/Analogue Class | Cancer Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, breast, colon, gastric, endometrial | Significant cytotoxic activity | nih.govresearchgate.net |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | HepG2 (Liver) | IC50 ≥ 250 µM | mdpi.comresearchgate.net |
| Chloropyrazine-tethered pyrimidine derivative (Compound 35) | DU-145 (Prostate) | IC50 = 5 ± 1 µg/mL | researchgate.net |
| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | PGI = 41.25% | mdpi.com |
| Ciminalum-thiazolidinone hybrids (2f and 2h) | Various cancer cell lines | Submicromolar and micromolar GI50, TGI, and LC50 values | mdpi.com |
Anti-inflammatory Modulations
Derivatives of pyrazine have demonstrated notable anti-inflammatory properties. Studies on pyrazine N-acylhydrazone (NAH) derivatives, designed through molecular simplification of a known non-selective cyclooxygenase inhibitor, have identified them as potential analgesic and anti-inflammatory drug candidates. researchgate.net Specifically, the derivative 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide, also known as LASSBio-1181, showed activity in a chronic inflammation model in rats. researchgate.net
Furthermore, certain pyrazole analogues, which share a heterocyclic structure, have been investigated for their anti-inflammatory effects. mdpi.comnih.gov The pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenases (COXs), which suppresses prostaglandin (B15479496) biosynthesis. mdpi.com Pyrazoline derivatives, in particular, have shown potent anti-inflammatory activity, with some compounds exhibiting a greater effect than the standard drug indomethacin (B1671933) in carrageenin-induced paw edema tests. mdpi.com For instance, pyrazoline 2d was found to be a potent inhibitor of inflammation. mdpi.com The anti-inflammatory potential of these compounds is sometimes linked to their ability to scavenge organic peroxy-radicals. mdpi.com
Antioxidant Capacity Assessments
The antioxidant potential of pyrazine derivatives has been a subject of significant research. Chalcones with an alkyl-substituted pyrazine heterocycle have been evaluated for their radical scavenging and antioxidant cellular capacity. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the NH proton of the pyrazole moiety. nih.gov
Studies have employed various assays to determine antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.org For example, pyrazolo[2,3-b]quinoxaline derivatives have been shown to possess antioxidant properties, with ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) identified as a potent radical scavenger. rsc.org Computational studies have further elucidated the mechanisms, suggesting that some derivatives can effectively scavenge hydroxyl radicals (HO˙). rsc.org
In vivo antioxidant activity has also been assessed by measuring levels of catalase (CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA) in rat livers. nih.gov It has been observed that pyrazinamide (PZA) can enhance lipid peroxidation and inhibit the antioxidant system in rats, leading to a reduction in levels of superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase. nih.gov This effect is thought to be mediated through the inhibition of the PI3K/Akt signaling pathway. nih.gov
Enzyme and Receptor-Targeted Inhibition Studies
Kinase Inhibition Assays (e.g., FGFR, Aurora Kinases)
Analogues of this compound have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The fibroblast growth factor receptor (FGFR) family plays a significant role in cell proliferation, survival, and migration, making them attractive targets for cancer treatment. nih.gov Several series of compounds based on pyrazole and pyrazolo[3,4-d]pyridazinone scaffolds have been designed and synthesized as FGFR inhibitors. nih.govnih.govdoaj.orgresearchgate.netfigshare.com
One study focused on 1H-pyrazolo[3,4-b]pyridine derivatives, which were designed based on the structure of the known FGFR inhibitor AZD4547. nih.gov Compound 7n from this series demonstrated excellent potency against FGFR1–3, good selectivity over other protein kinases, and significant antitumor activity in a xenograft model. nih.govnih.gov
Another series of pyrazolo[3,4-d]pyridazinone derivatives were developed as covalent FGFR inhibitors. doaj.orgresearchgate.net Compound 10h from this series exhibited potent enzymatic activity against FGFR and effectively inhibited the proliferation of cancer cells with FGFR dysregulation. doaj.orgresearchgate.net It also showed significant antitumor efficacy in an FGFR1-amplified xenograft model. doaj.org A separate study on pyrazolo[3,4-d]pyridazinone compounds identified a covalent inhibitor, compound 15 , with a highly selective and potent FGFR inhibition profile. figshare.com
Aurora Kinase Inhibition: While direct inhibition of Aurora kinases by this compound analogues was not detailed in the provided search results, the broader class of pyrazole-containing compounds has been explored for this activity. The development of selective kinase inhibitors is an active area of research, and the pyrazole scaffold is a common feature in many kinase inhibitors.
Glycosidase and Other Metabolic Enzyme Inhibition (e.g., α-glucosidase, α-amylase, xanthine (B1682287) oxidase)
α-Glucosidase and α-Amylase Inhibition: Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes as they slow down carbohydrate digestion. nih.govresearchgate.net A series of novel pyridazine-triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov The results indicated that most of these compounds showed significant inhibitory potency, with the p-bromo substituted analogue (10k ) being particularly active. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition. nih.gov Other heterocyclic compounds, such as those containing piperazine (B1678402) and dithiocarbamate (B8719985) moieties, have also been identified as potent, noncompetitive inhibitors of α-glucosidase. researchgate.net
Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for gout. nih.govrsc.org Various heterocyclic compounds have been investigated as xanthine oxidase inhibitors. nih.govresearchgate.net For instance, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were found to be potent inhibitors, with compound 12 showing an IC50 value of 0.084 μM. nih.gov Another study identified isocytosine-based compounds, with compound 21 being a highly potent inhibitor (IC50 = 0.02 μM). nih.gov Docking studies have helped to understand the molecular basis of inhibition, showing how these molecules can interact with the enzyme's active site. nih.gov
Inhibition of Specific Microbial Enzymes (e.g., MtMetAP1, DprE1)
DprE1 Inhibition: Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb), making it a key target for anti-tuberculosis drugs. acs.orgnih.gov Several classes of compounds, including benzothiazinones (BTZ) and dinitrobenzamides (DNB), act as inhibitors of DprE1. nih.gov These inhibitors often require metabolic activation to a nitroso species, which then forms a covalent bond with a cysteine residue in the active site of DprE1. nih.gov
More recently, noncovalent DprE1 inhibitors have been discovered. nih.gov For example, a series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivatives were identified through computer-aided drug design. nih.gov Compounds LK-60 and LK-75 from this series showed potent inhibition of Mtb growth and high affinity for DprE1. nih.gov Additionally, novel pyrimidinetrione derivatives have been designed as DprE1 inhibitors, with some compounds significantly inhibiting the growth of Mtb in vitro. medchemexpress.com
Anti-parasitic Applications (e.g., Antimalarial Activity)
The pyrazine scaffold is a key feature in compounds with anti-parasitic properties, particularly against the malaria parasite, Plasmodium falciparum. A library of 1,2,4-triazolo[4,3-a]pyrazines was synthesized and screened for antimalarial activity. nih.gov The starting scaffold for these syntheses was 5-chloro-3-(4-chlorophenyl)- nih.govnih.govacs.orgtriazolo[4,3-a]pyrazine (1 ). Amination of this scaffold at the 8-position yielded a series of analogues. nih.gov Interestingly, the tertiary alkylamine products (10–14 ) displayed antimalarial activity against the P. falciparum 3D7 strain, with IC50 values ranging from 9.90 to 23.30 µM. nih.gov
Furthermore, pyrazinoic acid and its esters, which are related to pyrazinamide, have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net This suggests that the pyrazine core structure has potential for the development of a broader range of anti-parasitic agents. researchgate.net
Interactive Data Tables
Table 1: Anti-inflammatory Activity of Pyrazoline Derivative
| Compound | Activity | Model |
| 2d | Potent inhibitor | Carrageenin-induced paw edema |
Table 2: Kinase Inhibition by Pyrazole and Pyrazolo[3,4-d]pyridazinone Derivatives
| Compound | Target | Activity |
| 7n | FGFR1-3 | Potent and selective inhibitor |
| 10h | FGFR | Potent enzymatic and cell proliferation inhibitor |
| 15 | FGFR | Highly selective and potent covalent inhibitor |
Table 3: Inhibition of Metabolic and Microbial Enzymes
| Compound | Target Enzyme | Activity (IC50) |
| 10k | α-glucosidase | Strong inhibitor |
| 12 | Xanthine Oxidase | 0.084 µM |
| 21 | Xanthine Oxidase | 0.02 µM |
| LK-60 | DprE1 | Potent inhibitor (MICMtb = 0.78-1.56 µM) |
| LK-75 | DprE1 | Potent inhibitor (MICMtb = 0.78-1.56 µM) |
Table 4: Antimalarial Activity of 1,2,4-Triazolo[4,3-a]pyrazine Analogues
| Compound | Target | Activity (IC50) |
| 10 | P. falciparum 3D7 | 9.90 - 23.30 µM |
| 11 | P. falciparum 3D7 | 9.90 - 23.30 µM |
| 12 | P. falciparum 3D7 | 9.90 - 23.30 µM |
| 13 | P. falciparum 3D7 | 9.90 - 23.30 µM |
| 14 | P. falciparum 3D7 | 9.90 - 23.30 µM |
Elucidation of Biological Targets and Modes of Action
The biological effects of this compound and similar pyrazine derivatives are rooted in their interactions with specific biomolecules, which in turn trigger broader cellular responses. Understanding these mechanisms is crucial for characterizing their activity.
Investigations of Molecular Interactions with Key Biomolecules (e.g., Proteins, Nucleic Acids)
The interaction of pyrazine-based compounds with proteins is a key area of investigation. For instance, analogues of this compound are being explored for their binding affinity to various enzymes and receptors. smolecule.com Molecular docking studies on related heterocyclic compounds have shown that specific structural features, such as the pyrazine ring and its substituents, are crucial for binding to protein targets. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the protein's binding pocket. acs.org
In silico studies of other nitrogen-containing heterocyclic compounds have demonstrated that substitutions on the amine group can significantly influence binding affinity. For example, modifying the alkyl chain on a basic nitrogen atom can affect how the molecule fits into hydrophobic subpockets within a receptor. mdpi.com This principle is applicable to the ethyl group of this compound, suggesting its role in target engagement. The chlorine atom on the pyrazine ring is also significant, as halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a protein target. nih.govnih.gov
While direct interaction studies with nucleic acids for this specific compound are not widely documented, the planar nature of the pyrazine ring suggests a potential for intercalation between the base pairs of DNA or RNA. However, experimental validation is required to confirm such interactions.
Cellular Pathway Analysis and Downstream Effects
The binding of pyrazine compounds to their molecular targets can initiate a cascade of downstream cellular events. Research on various pyrazine derivatives has shown that they can modulate key signaling pathways. For example, some pyrazine analogues have been found to inhibit the NF-κB, AKT, and ERK signaling pathways. nih.gov These pathways are critical regulators of numerous cellular processes, including inflammation, proliferation, and survival.
Furthermore, some pyrazine-containing compounds have been observed to promote the accumulation of reactive oxygen species (ROS) in cells. nih.gov An increase in ROS levels can lead to oxidative stress, which can trigger apoptosis (programmed cell death) through various cellular mechanisms.
In the context of receptor-mediated signaling, pyrazine derivatives have been developed as agonists for targets like TREM2, a receptor involved in microglial function. Activation of the TREM2 pathway leads to the phosphorylation of the downstream kinase SYK, initiating a signaling cascade that can enhance processes like phagocytosis. acs.org This demonstrates that pyrazin-2-amine analogues can have specific and measurable effects on cellular signaling pathways.
Structure-Mechanism Relationships for Pyrazin-2-amine Compounds
The substitution pattern on the pyrazine ring is a critical determinant of the mechanism. The presence and position of substituents like the chloro group and the N-ethylamino group in this compound are not arbitrary. The chloro group, being an electron-withdrawing group, can influence the electronic properties of the pyrazine ring and may be crucial for the compound's reactivity and binding capabilities. nih.gov
The nature of the substituent on the amino group also plays a significant role. Studies on related heterocyclic series have shown that varying the alkyl chain on the nitrogen atom can impact receptor affinity and functional activity. mdpi.com For example, the ethyl group in this compound provides a different steric and electronic profile compared to a methyl or a larger alkyl group, which in turn affects how the molecule interacts with its biological target.
The table below summarizes the influence of different structural features on the mechanistic aspects of pyrazin-2-amine analogues, based on findings from related compound series.
| Structural Feature | Potential Mechanistic Implication | Supporting Evidence Context |
| Pyrazine Ring | Core scaffold for binding; potential for π-π stacking interactions with protein residues. acs.org | Forms the fundamental structure for engaging with biological targets. acs.org |
| Chloro Substituent | Can act as a hydrogen bond acceptor or participate in halogen bonding, enhancing binding affinity. nih.gov | Halogenated compounds often show altered binding properties. nih.gov |
| N-Alkyl Group (e.g., Ethyl) | Influences steric fit and hydrophobic interactions within the binding pocket of a target protein. mdpi.com | The size and nature of the alkyl chain can modulate receptor affinity. mdpi.com |
| Amino Group | Can act as a hydrogen bond donor, forming key interactions with amino acid residues. | A common feature in many biologically active molecules for target engagement. |
Structure Activity Relationship Sar and Scaffold Modification Strategies for 5 Chloro N Ethylpyrazin 2 Amine
Systematic Variation of Substituents on the Pyrazine (B50134) Core
The biological activity of a molecule is intricately linked to its chemical structure. For the 5-Chloro-N-ethylpyrazin-2-amine scaffold, the nature and position of its substituents—the C-5 chlorine and the C-2 N-ethyl group—are critical determinants of its interaction with biological targets.
The introduction of a halogen, such as chlorine, into a biologically active molecule is a common and effective strategy in medicinal chemistry. eurochlor.org The presence of the chlorine atom at the C-5 position of the pyrazine ring in this compound is not merely an arbitrary addition; it serves to modulate the compound's physicochemical properties and, consequently, its biological activity. A chlorine substituent can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. eurochlor.org
The chlorine atom's electron-withdrawing nature affects the electron density of the entire pyrazine ring, which can be crucial for binding interactions with target proteins. Furthermore, substituting a hydrogen atom with a larger chlorine atom provides steric bulk, which can either facilitate or hinder binding to a receptor site, leading to enhanced selectivity. In some instances, the presence of a chlorine atom is essential for the biological activity of a compound. eurochlor.org Research on related pyrazine derivatives has shown that the strategic placement of halogens is a key step in their synthesis and can be pivotal for their subsequent chemical reactivity and biological function. For example, in the synthesis of certain pyrazine compounds, a chlorine atom has been strategically installed to facilitate further chemical modifications. mdpi.com A study on ruthenium complexes with various pyrazine derivatives included the compound 2-amino-5-bromo-3-(methylamino)pyrazine, a structural analogue where chlorine is replaced by bromine, illustrating the scientific interest in halogenated pyrazines for developing new biologically active agents. rsc.org
The N-ethylamino group at the C-2 position is another critical component influencing the pharmacological profile of this compound. This substituent can participate in hydrogen bonding, a key interaction for drug-receptor binding. The ethyl group itself contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and reach its target.
The selection of the N-alkyl substituent is a delicate balance. While larger alkyl groups might increase lipophilicity and potency, they can also lead to reduced solubility or non-selective binding. The ethyl group in the target compound represents a specific choice that medicinal chemists would systematically vary to probe the SAR. For instance, replacing the ethyl group with a methyl group, as seen in the analogue 2-amino-5-bromo-3-(methylamino)pyrazine, or with a more complex side chain like the N-[2-(methylsulfanyl)ethyl] group, allows for the exploration of the size and nature of the substituent required for optimal activity. rsc.orgvulcanchem.com Studies on other nitrogen-containing heterocyclic scaffolds, such as piperazines and triazines, have demonstrated that modifications to N-linked moieties can profoundly impact inhibitory potency and selectivity for biological targets. mdpi.comfrontiersin.org This underscores the importance of the N-ethyl group as a key site for modification in the quest to fine-tune the pharmacological properties of the this compound scaffold.
Beyond the existing substituents, the pyrazine ring of this compound offers other positions for modification to further explore the SAR. The carbon atoms at the C-3 and C-6 positions are potential sites for introducing additional functional groups. Modern synthetic methods, such as iron-catalyzed C-H functionalization, have been developed for electron-deficient heterocycles like pyrazine, enabling the direct addition of new groups onto the ring. mdpi.com
Such derivatization could involve adding small alkyl or aryl groups, hydrogen bond donors or acceptors, or other functionalities to probe for new interactions with a biological target. These modifications can lead to compounds with enhanced potency, improved selectivity, or better pharmacokinetic properties. The ability to perform cross-coupling reactions on chlorinated pyrazines further expands the possibilities for creating a diverse library of analogues for biological screening. mdpi.com
Pyrazine Scaffold-Based Hybrid Compounds and Fused Systems
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is a suitable candidate for creating hybrid compounds and fused ring systems to access novel biological activities.
Integrating the pyrazine core with other heterocyclic rings like pyrrole (B145914), imidazole (B134444), or triazole can yield hybrid molecules with unique pharmacological profiles. nih.gov These heterocycles are known pharmacophores present in many bioactive compounds. researchgate.net For example, research has shown that fusing a pyrazine ring system with pyrrole and imidazole moieties can produce compounds effective against amyloid aggregates in models of Alzheimer's disease. nih.gov This highlights the potential of combining the pyrazine scaffold with other heterocycles to tackle complex diseases.
The synthesis of hybrids containing pyrrole and triazole has been explored as a strategy to develop new therapeutic agents. nih.gov By linking the this compound scaffold to one of these heterocycles, it may be possible to create a new chemical entity that leverages the biological activities of both components, potentially leading to synergistic effects or a novel mechanism of action.
Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic properties. cambridgemedchemconsulting.com The this compound framework offers several opportunities for bioisosteric replacements.
The chlorine atom at C-5 could be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), or a cyanide group (CN), all of which can mimic some of the electronic or steric properties of chlorine. cambridgemedchemconsulting.com The N-ethylamino group could be swapped for other small alkyl groups, an ether linkage (-OCH₃), or incorporated into a small ring. The amide bond, a common feature in many drugs, can be replaced by bioisosteres like a 1,2,3-triazole or an oxadiazole to improve metabolic stability. nih.gov Even atoms within the pyrazine ring itself could be considered for replacement. This strategy allows for the systematic fine-tuning of the molecule's properties to achieve a desired therapeutic profile.
Interactive Table of Potential Bioisosteric Replacements
| Original Group in this compound | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| -Cl (Chloro) | C-5 | -F, -Br, -CN, -CF₃ | Modulate electronics, size, and lipophilicity cambridgemedchemconsulting.com |
| -NH-CH₂CH₃ (Ethylamino) | C-2 | -NH-CH₃, -NH-cyclopropyl, -O-CH₂CH₃ | Alter hydrogen bonding and lipophilicity |
| Pyrazine Ring Nitrogen | N-1 or N-4 | -CH= (to form a pyridine (B92270) ring) | Change core scaffold properties and vector of substituents |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazine derivatives, including scaffolds related to this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic or biological effects. semanticscholar.orgresearchgate.net These models help in designing new, more potent compounds by predicting their activity before synthesis, thus saving time and resources. youtube.com
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for pyrazine derivatives involves correlating their structural features with observed biological activities, such as antitubercular, anticancer, or herbicidal effects. researchgate.netnih.govnih.gov This process typically uses statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.orgresearchgate.net
MLR is one of the most common methods used to build a QSAR model due to its simplicity and ease of interpretation. semanticscholar.org It creates a linear equation that relates the most significant molecular descriptors to the biological activity. mdpi.com For instance, a QSAR study on a series of pyrazine-containing thiazolines and thiazolidinones with antitubercular activity developed MLR models with good fitting (r² = 0.69-0.87) and reasonable predictive ability (q² > 0.62). nih.gov Similarly, a study on pyrazinoate esters as antituberculosis prodrugs resulted in a validated MLR model with a correlation coefficient (r²) of 0.68. nih.gov
ANNs represent a more complex, non-linear approach that can capture more intricate relationships between molecular structure and activity. semanticscholar.orgresearchgate.net In a study on the antiproliferative activity of pyrazine derivatives, an ANN model with a 9-4-1 architecture proved to be more significant and predictive than the corresponding MLR model. semanticscholar.org Another QSAR investigation on pyrazinecarboxamide derivatives with herbicidal activity also found that an ANN model (R² = 0.994) was more effective at prediction than MLR and multiple non-linear regression (MNLR) models. researchgate.net
The process of building a robust QSAR model involves several key steps:
Data Set Preparation : A series of pyrazine compounds with their corresponding, accurately measured biological activities is compiled. This dataset is then typically divided into a training set for model development and a test set for external validation. nih.govmdpi.com
Descriptor Calculation : A wide range of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors quantify various aspects of the molecular structure. ijournalse.org
Variable Selection : From the large pool of calculated descriptors, statistical methods are used to select a subset of descriptors that have the most significant correlation with the biological activity, while also ensuring the descriptors are not highly inter-correlated. semanticscholar.org
Model Generation and Validation : Using the selected descriptors and the training set, a mathematical model (e.g., MLR or ANN) is generated. The model's statistical significance and predictive power are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the independent test set. nih.govnih.gov
The table below summarizes the statistical parameters of representative QSAR models developed for pyrazine derivatives, illustrating their predictive capabilities for different biological activities.
| Model Type | Biological Activity | No. of Compounds | r² (Training Set) | q² (Cross-Validation) | pred_r² (Test Set) | Source |
| MLR | Antitubercular | 55 | 0.69-0.87 | > 0.62 | - | nih.gov |
| MLR | Antitubercular | 32 (Training) | 0.68 | 0.59 | 0.73 | nih.gov |
| MLR/ANN | Antiproliferative | - | High | - | - | semanticscholar.org |
| MLR | Herbicidal | 19 | - | - | - | researchgate.net |
| ANN | Herbicidal | 19 | 0.994 | 0.998 | - | researchgate.net |
Table 1: Comparison of statistical results for various QSAR models developed for pyrazine derivatives. The parameters r², q², and pred_r² represent the model's goodness-of-fit, internal predictivity, and external predictivity, respectively.
Identification of Key Molecular Descriptors for Activity Optimization
A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of pyrazine derivatives. researchgate.net These descriptors provide quantitative insights into the specific structural, physicochemical, and electronic properties that are crucial for potency. By understanding these relationships, chemists can strategically modify the scaffold of compounds like this compound to optimize activity. nih.gov
Molecular descriptors are numerical values that characterize the properties of a molecule and can be broadly categorized as:
Topological (or 2D) Descriptors : These describe the connectivity of atoms in a molecule, such as the Balaban index (J). nih.govwiley.com
Electronic Descriptors : These relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment (µ), and Natural Bond Orbital (NBO) charges. semanticscholar.orgresearchgate.net
Physicochemical Descriptors : These include properties like the octanol-water partition coefficient (log P), molar refractivity (MR), and topological polar surface area (TPSA). semanticscholar.orgresearchgate.net
Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these provide precise information on properties like hydration energy (HE), polarizability (Pol), and surface area (SAG). semanticscholar.orgresearchgate.netinformahealthcare.com
Studies on various pyrazine derivatives have identified several key descriptors that consistently appear in predictive QSAR models. For example, in the QSAR analysis of antitubercular pyrazine derivatives, descriptors related to electronic properties, topology, and hydrophobicity were found to be important. nih.gov In another study on pyrazinoate esters, the Balaban index (J), ClogP, van der Waals surface area, dipole moment, and stretching-energy contribution were the key independent variables in the final QSAR model. nih.gov A study on antiproliferative pyrazine derivatives found that volume (V), hydration energy (HE), molar refractivity (MR), and the energies of frontier molecular orbitals (E-HOMO and E-LUMO) were significant. semanticscholar.org
The table below details some of the key molecular descriptors and their typical influence on the biological activity of pyrazine derivatives as identified through various QSAR studies.
| Descriptor Class | Descriptor Name | Abbreviation | Typical Influence on Activity | Source |
| Topological | Balaban Index | J | Correlates with molecular branching and size, affecting receptor fit. | nih.gov |
| Physicochemical | Octanol-Water Partition Coeff. | log P / ClogP | Relates to hydrophobicity, influencing membrane permeability and target interaction. | semanticscholar.orgnih.gov |
| Physicochemical | Molar Refractivity | MR | Represents molecular volume and polarizability, affecting binding interactions. | semanticscholar.orgresearchgate.net |
| Physicochemical | Topological Polar Surface Area | TPSA | Important for predicting drug transport properties, including membrane permeability. | semanticscholar.org |
| Electronic | Dipole Moment | µ | Influences polar interactions with the biological target. | semanticscholar.orgnih.gov |
| Electronic | HOMO Energy | E-HOMO | Relates to the molecule's ability to donate electrons. A higher E-HOMO can indicate higher reactivity. | semanticscholar.org |
| Electronic | LUMO Energy | E-LUMO | Relates to the molecule's ability to accept electrons. A lower E-LUMO suggests greater reactivity. | semanticscholar.org |
| Quantum Chemical | Hydration Energy | HE | Indicates the energy released upon dissolving a molecule in water, affecting solubility. | semanticscholar.org |
Table 2: Key molecular descriptors identified in QSAR studies of pyrazine derivatives and their general role in activity optimization.
By analyzing the coefficients of these descriptors in the QSAR equation, researchers can predict whether increasing or decreasing the value of a particular property will lead to enhanced biological activity, thereby guiding the rational design of new and more effective pyrazine-based compounds. semanticscholar.org
Emerging Trends and Future Perspectives for 5 Chloro N Ethylpyrazin 2 Amine Research
Development of Novel Synthetic Methodologies for Complex and Highly Functionalized Pyrazine (B50134) Derivatives
The synthesis of pyrazine derivatives has traditionally followed established routes. However, to fully explore the chemical space around the 5-Chloro-N-ethylpyrazin-2-amine scaffold, more sophisticated and efficient synthetic methods are required. These methods aim to introduce complexity and diverse functional groups with high degrees of control, which is crucial for fine-tuning the pharmacological properties of drug candidates.
Asymmetric Synthesis Approaches
The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While this compound itself is not chiral, the development of asymmetric methods to create chiral pyrazine derivatives is a significant area of future research.
Currently, the asymmetric synthesis of pyrazines is less developed compared to other heterocyclic systems. However, progress in the enantioselective synthesis of related azaheterocycles, such as pyrazolidines and pyrazolines, provides a roadmap for future work. nih.govnih.gov These methods often employ chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of reactions. For instance, chiral phosphoric acid-catalyzed reactions and enantioselective aza-Michael additions have been successfully used for related nitrogen-containing heterocycles. nih.gov
Future research will likely focus on adapting these strategies to the pyrazine core. This could involve the asymmetric functionalization of a pre-existing pyrazine ring or the construction of the chiral pyrazine ring from acyclic, chiral precursors. The development of such methods would allow for the synthesis of complex, stereochemically defined analogues of this compound, potentially leading to compounds with improved potency and selectivity.
Table 1: Asymmetric Synthesis Strategies for Heterocycles
| Strategy | Catalyst Type | Application Example | Reference |
| Aza-Michael/Cyclization Cascade | Metal-catalyzed | Enantioselective synthesis of pyrazolidinones | nih.gov |
| 6π-Electrocyclization | Chiral Phosphoric Acid | Asymmetric Fischer synthesis of pyrazolines | nih.gov |
| 1,3-Dipolar Cycloaddition | Metal-catalyzed | Enantioselective synthesis of pyrazolines | nih.gov |
| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective synthesis of pyrazolines | nih.gov |
Photoredox and Electrosynthesis in Pyrazine Chemistry
Photoredox and electrosynthesis have emerged as powerful tools in organic synthesis, offering mild and often unique reaction pathways for the functionalization of organic molecules. mdpi.comsigmaaldrich.com These methods are particularly well-suited for the late-stage functionalization of complex molecules, a strategy of great interest in drug discovery. nih.govnih.gov
For pyrazine derivatives like this compound, photoredox catalysis can enable direct C-H functionalization, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. nih.govacs.org This is particularly valuable for modifying the pyrazine core at positions that are difficult to access through traditional methods. Dicyanopyrazine (DPZ) and its derivatives have shown significant promise as organophotoredox catalysts, capable of facilitating a wide range of transformations. mdpi.com
Electrosynthesis offers a complementary approach, using electricity to drive redox reactions. mdpi.com This method avoids the use of chemical oxidants or reductants, aligning with the principles of green chemistry. The application of electrosynthesis to pyrazine chemistry is still in its early stages but holds considerable promise for developing novel and sustainable synthetic routes to functionalized pyrazine derivatives. nih.gov
Advanced Biological Screening Methodologies for High-Throughput Discovery
The discovery of new biological activities for compounds like this compound relies heavily on the efficiency and sophistication of biological screening methods. High-throughput screening (HTS) has been a mainstay of drug discovery for decades, but new technologies are enabling the screening of larger and more diverse compound libraries with greater precision. upenn.eduyoutube.com
DNA-Encoded Libraries (DELs) represent a paradigm shift in screening technology. nih.govresearchgate.netchemrxiv.org DELs allow for the screening of billions of compounds simultaneously, a scale unattainable with conventional HTS. nih.govacs.org This technology involves synthesizing large libraries of compounds where each molecule is attached to a unique DNA barcode. By incubating the library with a target protein, binding molecules can be identified by sequencing their DNA tags. The application of DEL technology to screen pyrazine-based libraries could rapidly identify novel protein targets for this scaffold.
Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is another powerful approach. This method can identify compounds that act on novel or unknown targets, offering a path to first-in-class medicines. nih.gov High-content screening (HCS), a type of phenotypic screening that uses automated microscopy and image analysis, can provide detailed information about the cellular effects of compounds, helping to elucidate their mechanism of action.
Table 2: Advanced Screening Methodologies
| Methodology | Principle | Key Advantage | Reference |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries in miniaturized assays. | Speed and capacity to screen millions of compounds. | youtube.com |
| DNA-Encoded Libraries (DELs) | Screening of massive libraries where each compound is barcoded with DNA. | Unprecedented library size (billions of compounds). | nih.govnih.govacs.org |
| Phenotypic Screening | Assessing compound effects in a cellular or organismal context. | Unbiased, mechanism-of-action independent discovery. | nih.gov |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular changes. | Provides detailed data on a compound's cellular phenotype. | upenn.edu |
Integrated Computational and Experimental Approaches for Rational Lead Optimization
The optimization of a lead compound like this compound into a clinical candidate is a complex, iterative process. Integrating computational and experimental approaches can significantly streamline this process, enabling a more rational and efficient design of improved analogues. nih.govfrontiersin.org
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. SBDD relies on the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. Ligand-based methods, on the other hand, use the structures of known active compounds to develop a pharmacophore model, which describes the essential features required for biological activity.
In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are integral to this process. japsonline.comdoaj.org Molecular docking predicts the preferred orientation of a molecule when bound to a target, helping to prioritize compounds for synthesis. researchgate.netmdpi.comnih.gov QSAR models correlate the chemical structure of compounds with their biological activity, providing insights into which structural modifications are likely to improve potency. japsonline.com
The combination of these computational predictions with experimental validation creates a powerful feedback loop for lead optimization. This integrated approach allows researchers to focus synthetic efforts on the most promising compounds, saving time and resources.
Exploration of Unconventional Biological Activities and Therapeutic Indications for Pyrazin-2-amine Scaffolds
The pyrazine ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net While pyrazine derivatives are known for a range of activities, there is significant potential to discover unconventional biological activities and explore new therapeutic indications. nih.govtaylorandfrancis.com
The pyrazin-2-amine scaffold, the core of this compound, is a versatile starting point for this exploration. By systematically modifying the substituents on the pyrazine ring, it is possible to create libraries of compounds for screening against a wide range of biological targets. This could uncover activities in areas such as neurodegenerative diseases, metabolic disorders, or rare genetic diseases.
Repurposing existing pyrazine-containing drugs or research compounds is another promising strategy. A compound that failed in clinical trials for one indication might be effective for another. Large-scale screening of known pyrazine derivatives against new targets could lead to the rapid identification of new therapeutic opportunities.
Design of Multi-Target Directed Ligands based on the Pyrazine Framework
Many complex diseases, such as cancer and Alzheimer's disease, involve multiple biological pathways. nih.gov The traditional "one molecule, one target" approach to drug discovery is often insufficient to treat such diseases effectively. This has led to the emergence of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govmdpi.com
The pyrazine scaffold is an excellent starting point for the design of MTDLs. researchgate.net By incorporating different pharmacophores into a single molecule built around a central pyrazine ring, it is possible to create compounds that modulate multiple targets in a synergistic manner. For example, a pyrazine-based MTDL could be designed to inhibit two different kinases involved in a cancer signaling pathway or to target both amyloid-beta aggregation and cholinesterase in the context of Alzheimer's disease. nih.gov
The design of MTDLs is a challenging but rewarding area of research. It requires a deep understanding of the structural biology of the targets and the ability to design molecules with precisely tuned activities. The versatility of the pyrazine framework makes it an ideal platform for the development of the next generation of multi-target therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing 5-Chloro-N-ethylpyrazin-2-amine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 5-chloropyrazin-2-amine with ethylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like triethylamine to neutralize HCl byproducts. Catalyst selection (e.g., EDCI for coupling) and controlled temperature (60–80°C) are critical for yield optimization . Purification via recrystallization or column chromatography is recommended to isolate the compound with >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR can confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH) and aromatic proton environments.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the Cl–C and N–C distances, to validate the pyrazine ring structure. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for Cl .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For instance, the C-5 chlorine atom shows high electrophilicity due to resonance effects from the pyrazine ring. Molecular docking studies may further predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and steric compatibility .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC in enzyme inhibition).
- Structural Analog Comparison : Compare substituent effects (e.g., replacing ethyl with isopropyl groups) to isolate activity drivers .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) while excluding non-validated platforms like BenchChem .
Q. How can nitrosamine impurities in this compound be detected and mitigated during synthesis?
- Methodological Answer :
- Analytical Methods : Use LC-MS/MS with reference standards to detect nitrosamines at ppm levels. EMA guidelines recommend testing for NDMA and NDEA impurities .
- Process Optimization : Avoid amine-rich reagents and nitrosating agents (e.g., NaNO) during synthesis. Implement scavengers like ascorbic acid to quench reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
